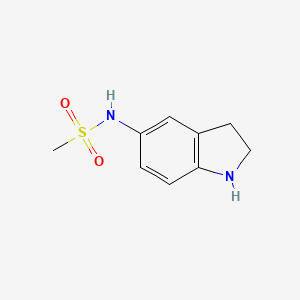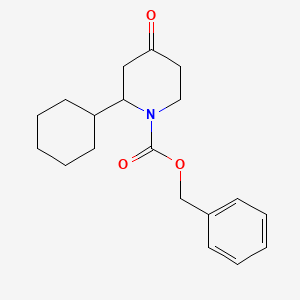![molecular formula C16H14N4S B8743171 2,2'-[Thiobis(methylene)]bis-1H-benzimidazole CAS No. 33007-61-3](/img/structure/B8743171.png)
2,2'-[Thiobis(methylene)]bis-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Thiobis(methylene))bis-1H-benzimidazole is a heterocyclic compound with the molecular formula C₁₆H₁₄N₄S. It is composed of two benzimidazole units connected by a thiobis(methylene) linker.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Thiobis(methylene))bis-1H-benzimidazole typically involves the reaction of 2,2’-thiobis(ethylamine) with o-phenylenediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) and a base like potassium hydroxide (KOH) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 2,2’-(Thiobis(methylene))bis-1H-benzimidazole .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Thiobis(methylene))bis-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzimidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2,2’-(Thiobis(methylene))bis-1H-benzimidazole can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various alkyl or aryl groups into the benzimidazole rings .
Aplicaciones Científicas De Investigación
2,2’-(Thiobis(methylene))bis-1H-benzimidazole has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2,2’-(Thiobis(methylene))bis-1H-benzimidazole involves its interaction with molecular targets and pathways in biological systems. The compound can bind to metal ions, forming stable complexes that exhibit biological activities. These complexes can interfere with cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the metal complexes formed .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-[1,4-Phenylene-bis(methylene)]bis-1H-benzimidazole
- 2,2’-[(4-Nitrophenyl)methylene]bis-1H-pyrrole
- 2,2’-[(4-Chlorophenyl)methylene]bis-1H-pyrrole
- 2,2’-(1,3-Phenylene)bis-1H-benzimidazole-5-carboxylic acid
- 2,2’-(2-Butyne-1,4-diylbisthio)bis-1H-benzimidazole
Uniqueness
2,2’-(Thiobis(methylene))bis-1H-benzimidazole is unique due to its thiobis(methylene) linker, which imparts distinct chemical and biological properties. This linker allows for the formation of stable metal complexes and enhances the compound’s reactivity in various chemical reactions. Additionally, the presence of two benzimidazole units provides multiple sites for functionalization, making it a versatile compound for various applications .
Propiedades
Número CAS |
33007-61-3 |
|---|---|
Fórmula molecular |
C16H14N4S |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
2-(1H-benzimidazol-2-ylmethylsulfanylmethyl)-1H-benzimidazole |
InChI |
InChI=1S/C16H14N4S/c1-2-6-12-11(5-1)17-15(18-12)9-21-10-16-19-13-7-3-4-8-14(13)20-16/h1-8H,9-10H2,(H,17,18)(H,19,20) |
Clave InChI |
PLROPLMRAPJFHZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)CSCC3=NC4=CC=CC=C4N3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Piperidin-4-yl)amino]benzonitrile](/img/structure/B8743118.png)

![1(3H)-Isobenzofuranone, 3-[2,4-bis(dimethylamino)phenyl]-4,5,6,7-tetrachloro-3-[4-(diethylamino)-2-methylphenyl]-](/img/structure/B8743127.png)


![2-iso-Propylamino-4-[4-fluoro-phenylethynyl]pyrimidine](/img/structure/B8743140.png)

![2-Methyl-4-[(piperidin-4-yloxy)methyl]quinoline](/img/structure/B8743153.png)



